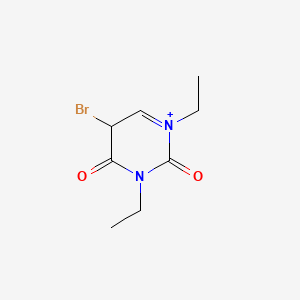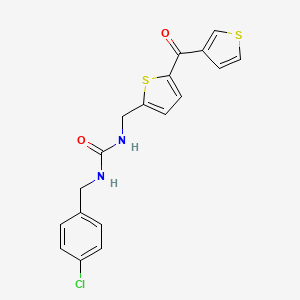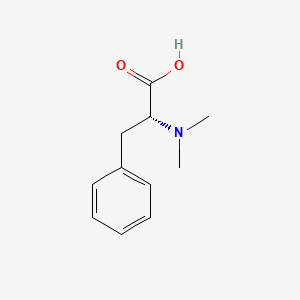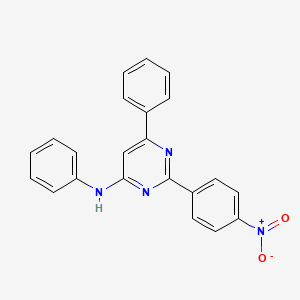![molecular formula C14H14N2OS B2703748 N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine CAS No. 1286698-88-1](/img/structure/B2703748.png)
N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine is a heterocyclic compound that combines a furan ring and a thiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Mechanism of Action
Target of Action
N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine is a compound that belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine interacts with various enzymes and proteins. It has been found to exhibit a low affinity towards MAO B and MAO A . Despite this low affinity, it has been observed to modify the B form of MAO, forming a flavin adduct structurally similar to that with deprenyl .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on monoamine metabolism. In vivo microdialysis and ex vivo amine metabolite measurement demonstrated region-specific alterations in monoamine metabolism . For instance, it was observed that all inhibitors increased cortical serotonin tissue content, but only this compound increased the levels of cortical noradrenaline .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. Despite its low affinity for MAO B and MAO A, it modifies the B form of MAO, forming a flavin adduct structurally similar to that with deprenyl . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound is rapidly metabolized in the presence of rat, but not human, microsomes, producing a hydroxylated derivative .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it was observed that all inhibitors (1 and 4 mg/kg) increased cortical serotonin tissue content, but only this compound increased the levels of cortical noradrenaline .
Metabolic Pathways
It is known that the compound is rapidly metabolized in the presence of rat, but not human, microsomes, producing a hydroxylated derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine typically involves the reaction of 4,6-dimethylbenzo[d]thiazol-2-amine with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine
- N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine
- N-(furan-2-ylmethyl)-benzo[d]thiazol-2-amine
Uniqueness
N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine is unique due to the presence of both furan and thiazole rings, which contribute to its diverse biological activities. The dimethyl substitution on the thiazole ring enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4,6-dimethyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-9-6-10(2)13-12(7-9)18-14(16-13)15-8-11-4-3-5-17-11/h3-7H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHKFPQNUALRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NCC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2703667.png)
![N-(3-methoxyphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2703668.png)



![[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B2703677.png)
![7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2703678.png)


![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2703685.png)

![1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2703687.png)

